molecular formula C9H6ClF3O2 B3323843 3-Ethoxy-2,4,5-trifluorobenzoyl chloride CAS No. 172602-81-2

3-Ethoxy-2,4,5-trifluorobenzoyl chloride

Cat. No.: B3323843
CAS No.: 172602-81-2
M. Wt: 238.59 g/mol
InChI Key: WLKKYBXWLLMSKG-UHFFFAOYSA-N
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Description

3-Ethoxy-2,4,5-trifluorobenzoyl chloride is an organic compound with the molecular formula C9H6ClF3O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with ethoxy and trifluoromethyl groups. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxy-2,4,5-trifluorobenzoyl chloride can be synthesized through the acylation of 3-ethoxy-2,4,5-trifluorobenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid chloride is formed by replacing the hydroxyl group of the carboxylic acid with a chlorine atom .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2,4,5-trifluorobenzoyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the acyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters .

Common Reagents and Conditions

    Amines: Reacts with primary or secondary amines to form amides. The reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.

    Alcohols: Forms esters when reacted with alcohols, often in the presence of a base like pyridine.

    Thiols: Reacts with thiols to form thioesters, usually under mild conditions.

Major Products

The major products formed from these reactions include amides, esters, and thioesters, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Ethoxy-2,4,5-trifluorobenzoyl chloride is used extensively in scientific research for the synthesis of complex organic molecules. Its applications include:

Mechanism of Action

The mechanism of action of 3-ethoxy-2,4,5-trifluorobenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-2,4,5-trifluorobenzoyl chloride is unique due to the presence of both ethoxy and trifluoromethyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-ethoxy-2,4,5-trifluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-2-15-8-6(12)4(9(10)14)3-5(11)7(8)13/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKKYBXWLLMSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1F)F)C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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